molecular formula C20H24N2O3S2 B5154213 ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 5806-57-5

ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B5154213
CAS No.: 5806-57-5
M. Wt: 404.6 g/mol
InChI Key: WFEAWYSRQJYMJH-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps. One common method includes the reaction of a thieno[2,3-c]pyran derivative with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Uniqueness

Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific thieno[2,3-c]pyran ring system and the presence of the phenylcarbamothioyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 5-ethyl-5-methyl-2-[(phenylcarbamothioyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyran core structure, which is known for its diverse biological activities. The presence of the phenylcarbamothioyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that thieno derivatives can inhibit bacterial growth effectively, with some compounds displaying activity against multi-drug resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thieno[2,3-c]pyran derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways. For example, derivatives similar to this compound have shown cytotoxic effects against breast and colon cancer cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thieno[2,3-c]pyrans have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Study : A study on thieno derivatives demonstrated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
  • Anticancer Research : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
  • Inflammation Model : In vivo studies using animal models showed reduced edema and inflammatory markers when treated with thieno derivatives compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX/LOX

Properties

IUPAC Name

ethyl 5-ethyl-5-methyl-2-(phenylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-4-20(3)11-14-15(12-25-20)27-17(16(14)18(23)24-5-2)22-19(26)21-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEAWYSRQJYMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386716
Record name AC1MFDSM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-57-5
Record name AC1MFDSM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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